N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide
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Overview
Description
N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide includes a pyridine ring, a benzimidazole ring, and a furan ring, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the coupling of 2-aminopyridine with furan-2-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out in the presence of a base like potassium carbonate. The reaction is performed under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their bioactive properties.
Benzimidazole derivatives: These compounds are known for their antimicrobial and anticancer activities.
Furan derivatives: These compounds are widely used in organic synthesis and have various biological activities.
The uniqueness of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12N4O2 |
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Molecular Weight |
304.30 g/mol |
IUPAC Name |
N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H12N4O2/c22-17(15-5-3-9-23-15)19-11-6-7-12-14(10-11)21-16(20-12)13-4-1-2-8-18-13/h1-10H,(H,19,22)(H,20,21) |
InChI Key |
JZLAJRLOXZZLAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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